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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of

Barasertib (AZD1152), a selective Aurora B kinase inhibitor, in combination with other

chemotherapy agents. The following sections detail the synergistic effects, underlying

mechanisms of action, and experimental protocols for combination therapies involving

Barasertib.

Introduction
Barasertib is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-

hQPA (AZD2811).[1] As a potent and selective inhibitor of Aurora B kinase, it disrupts mitosis

and induces apoptosis in cancer cells, making it a promising agent for cancer therapy.[2][3]

Preclinical and clinical studies have demonstrated that the efficacy of Barasertib can be

enhanced when used in combination with other cytotoxic agents, offering potential new

therapeutic strategies for various hematological malignancies and solid tumors.[4][5]

Data Presentation: In Vitro Efficacy of Barasertib
and Combination Therapies
The following tables summarize the in vitro efficacy of Barasertib-hQPA as a single agent and

in combination with other chemotherapy drugs in various cancer cell lines.
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Table 1: Single-Agent Activity of Barasertib-hQPA in Hematological Malignancy Cell Lines

Cell Line Cancer Type IC50 (nM) Reference

HL-60
Acute Myeloid

Leukemia (AML)
51 [6]

HL-60/ara-C20
Cytarabine-Resistant

AML
70 [6]

MOLM13 AML 1 [2]

MV4-11
Biphenotypic

Leukemia
2.8 [2]

NB4 AML 3-40 [1][2]

PALL-2
Acute Lymphoblastic

Leukemia (ALL)
3-40 [1]

EOL-1
Acute Eosinophilic

Leukemia
3-40 [1]

K562

Chronic Myeloid

Leukemia (Blast

Crisis)

3-40 [1]

NCI-H82
Small-Cell Lung

Cancer
1 [7]

Table 2: Synergistic Effects of Barasertib in Combination with Cytarabine (ara-C) in AML Cell

Lines
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Cell Line
Treatment
Sequence

% Sub-G1
(Apoptosis)

Reference

HL-60
Barasertib-hQPA prior

to ara-C
37.9% [6]

HL-60

Concurrent

Barasertib-hQPA and

ara-C

31.2% [6]

HL-60
ara-C prior to

Barasertib-hQPA
17.8% [6]

HL-60/ara-C20
Barasertib-hQPA prior

to ara-C
19.7% [6]

HL-60/ara-C20

Concurrent

Barasertib-hQPA and

ara-C

18.4% [6]

HL-60/ara-C20
ara-C prior to

Barasertib-hQPA
13.8% [6]

U937
Barasertib-hQPA prior

to ara-C
25.4% [6]

U937

Concurrent

Barasertib-hQPA and

ara-C

28.2% [6]

U937
ara-C prior to

Barasertib-hQPA
16.0% [6]

Signaling Pathways and Mechanisms of Action
Barasertib's primary mechanism of action is the inhibition of Aurora B kinase, a key regulator

of mitosis.[8] This inhibition leads to defects in chromosome alignment and segregation,

ultimately resulting in polyploidy and mitotic catastrophe, a form of apoptosis.[4][9]

In combination therapies, Barasertib can potentiate the effects of other agents through various

mechanisms. For instance, in combination with cytarabine, an S-phase specific agent,
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Barasertib's M-phase specific cytotoxicity leads to a greater-than-additive induction of

apoptosis.[6] Sequential administration of Barasertib followed by cytarabine appears to be the

most effective schedule.[6]

In multiple myeloma, sequential combination with BH3-mimetics has shown synergistic effects.

[9][10] This is likely due to Barasertib's ability to induce mitotic arrest, sensitizing the cells to

apoptosis induced by the BH3-mimetics which target anti-apoptotic Bcl-2 family proteins.[9]

Similarly, synergy has been observed with the histone deacetylase (HDAC) inhibitor

panobinostat in multiple myeloma.[9][11] Panobinostat can augment the activity of other agents

by altering the tumor microenvironment and blocking alternative protein degradation pathways.

[12]
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Start

Culture AML Cells
(HL-60, U937)

Drug Treatment

Sequential Dosing:
1. Barasertib-hQPA (24h)

2. Cytarabine (48h)

Concurrent Dosing:
Barasertib-hQPA + Cytarabine (72h)

Apoptosis Analysis
(Annexin V / PI Staining)

Flow Cytometry

End
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Elderly Patients (≥60 years)
with AML

28-Day Treatment Cycle

Barasertib (1000 mg)
7-day continuous IV infusion

(Days 1-7)

Low-Dose Cytarabine (20 mg bid)
Subcutaneous injection

(Days 1-10)

Monitor for Safety and Efficacy

Assess Overall Response Rate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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